

An In-depth Technical Guide to the Physical and Chemical Properties of Phenylethanolamine

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Compound of Interest

Compound Name: 2-Amino-1-phenylethanol

Cat. No.: B155150

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Introduction: Phenylethanolamine, also known as β -hydroxyphenethylamine, is a trace amine structurally related to catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] As the parent compound of the phenylethanolamine class, it serves as a crucial building block in medicinal chemistry and a subject of interest in neurobiology.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and a visualization of its role in key biological pathways, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Data

The fundamental properties of phenylethanolamine are summarized below. These values represent the racemic mixture unless otherwise specified.

Table 1: General and Structural Information

Property	Value
IUPAC Name	2-Amino-1-phenylethanol[2]
Molecular Formula	C ₈ H ₁₁ NO[1][2][3]
Molecular Weight	137.18 g/mol [1][2][3]
CAS Number	7568-93-6[3]
Appearance	Pale yellow or white solid.[1][2]
Chirality	Contains a chiral center at the benzylic carbon, existing as (R)- and (S)-enantiomers.[1]

Table 2: Physical Properties

Property	Value
Melting Point	56 to 58 °C[1][3]
Boiling Point	157 to 160 °C at 17 mmHg.[1][3]
Solubility	Soluble in water, ethanol, and methanol.[1][4] The aqueous solubility is reported as 45.8 mg/mL.[2]
Vapor Pressure	0.00132 mmHg.[2]

Table 3: Chemical and Pharmacokinetic Properties

Property	Value
pKa (Strongest Basic)	8.90 (for the hydrochloride salt at 25°C).[1] Another source reports a value of 9.13.[5]
pKa (Strongest Acidic)	14.13.[5]
logP	0.31 to 0.47.[5]
Stability	Stable, but incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides.

Table 4: Spectral Data Summary

Data Type	Description
^1H NMR	Spectra are available, typically recorded in solvents like water at various pH values.[2]
^{13}C NMR	Data is available, often in conjunction with 2D NMR techniques like ^1H - ^{13}C HSQC.[2]
Mass Spec	GC-MS and LC-MS data are available, providing fragmentation patterns for structural elucidation. [2]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of phenylethanolamine.

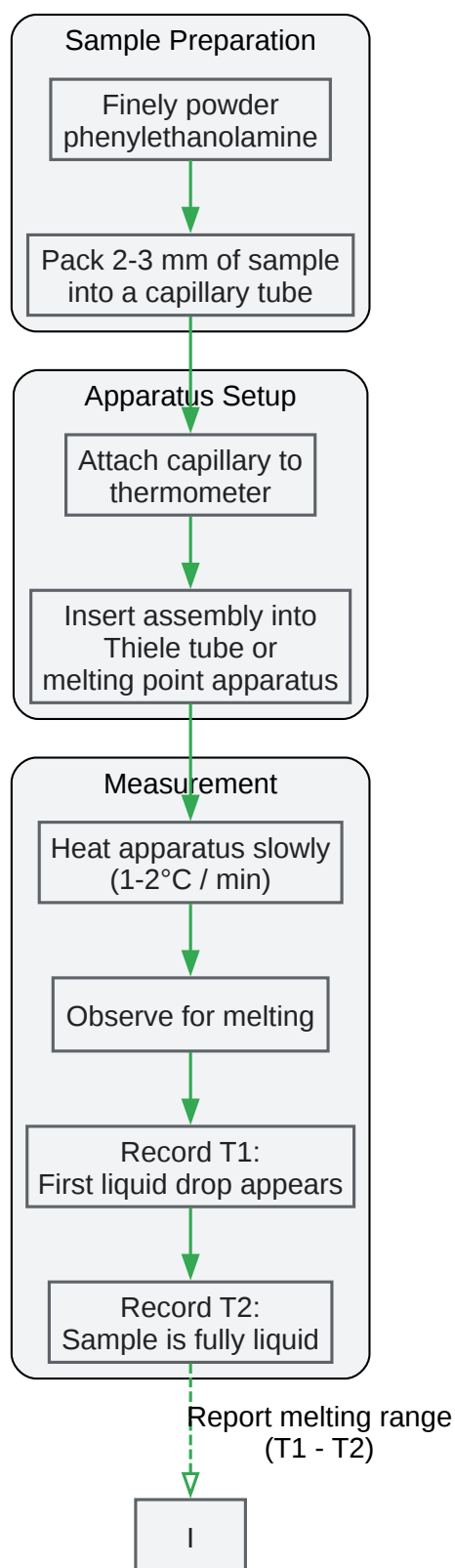
Melting Point Determination via the Capillary Method

The melting point of an organic solid is a crucial indicator of its purity.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[6][7] The capillary method, using either a Thiele tube or a modern melting point apparatus, is a standard technique.[6][7]

Methodology:

- **Sample Preparation:** A small amount of dry phenylethanolamine is finely powdered.[8] The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a 2-3 mm column of the sample at the sealed bottom.[8][9]
- **Apparatus Setup:**
 - **Thiele Tube:** The capillary is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral or silicone oil).[7]

- Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.^[6]
- Heating and Observation: The apparatus is heated slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.^{[7][9]}
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.^[8] The melting point is reported as the range T1-T2.



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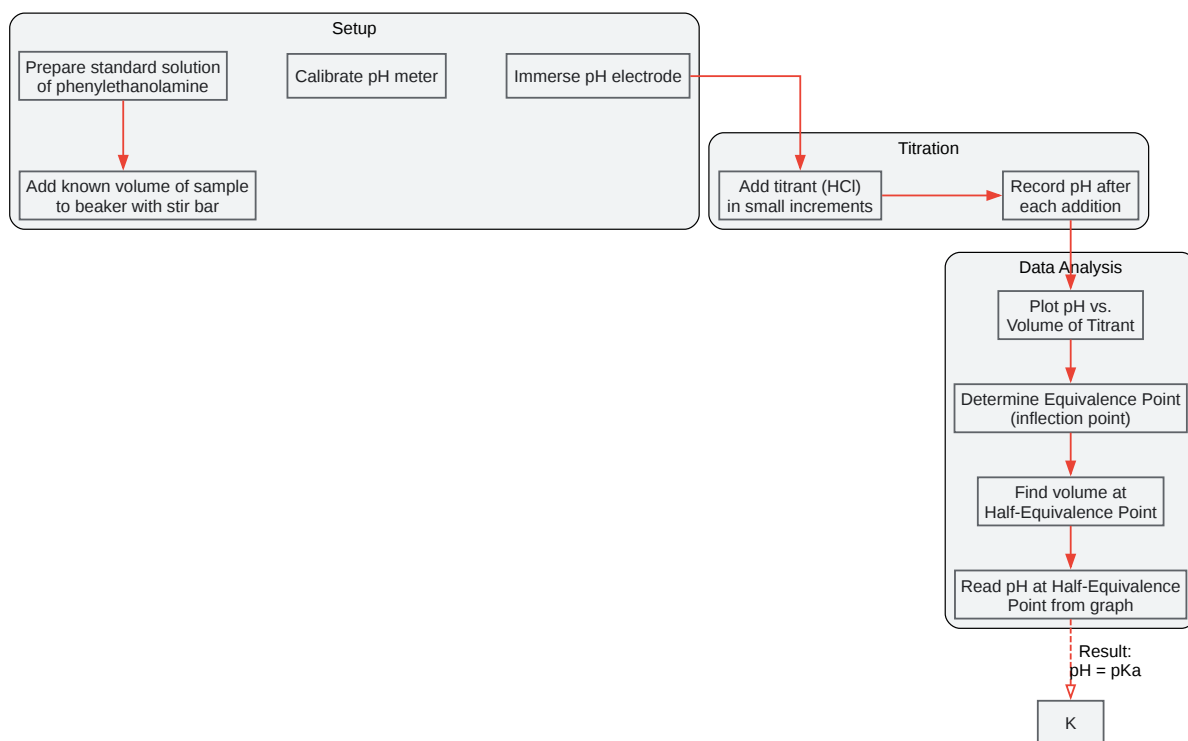
Workflow for Melting Point Determination.

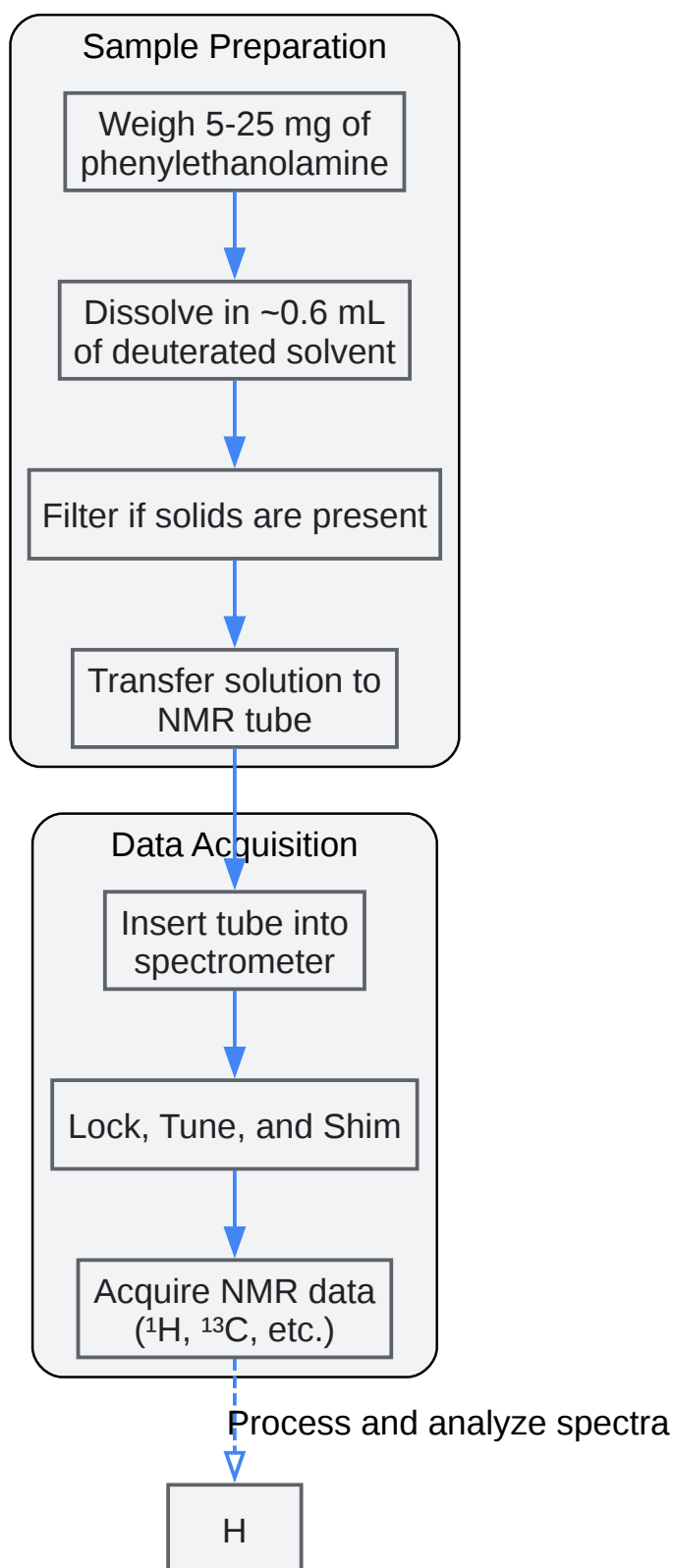
pKa Determination by Potentiometric Titration

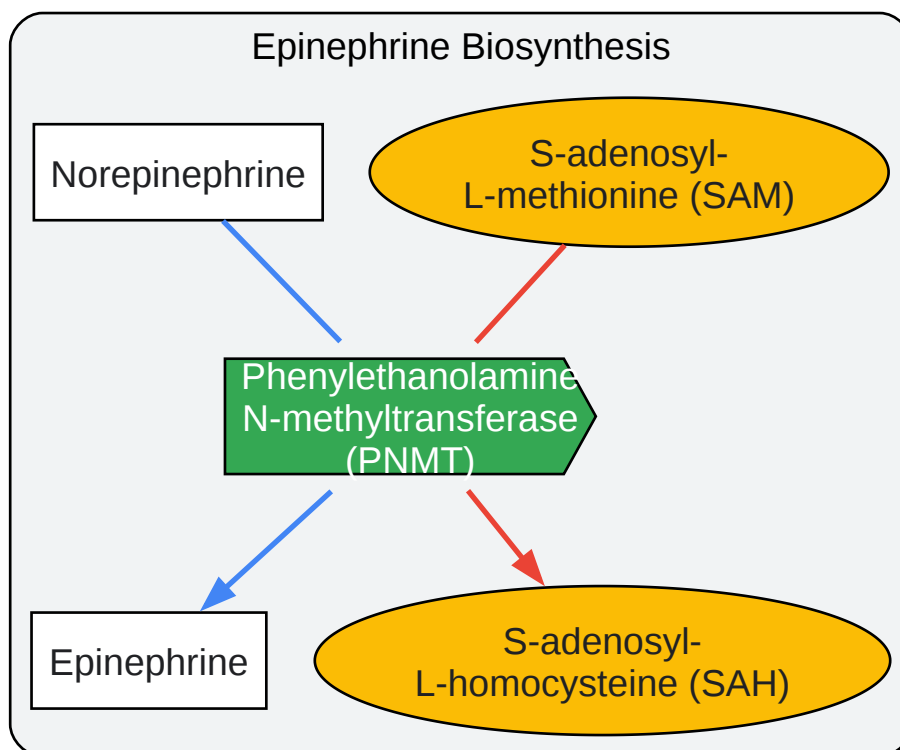
The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity. For an amine like phenylethanolamine, the pKa refers to its conjugate acid. Potentiometric titration is a common and reliable method for its determination.^{[10][11]} The Henderson-Hasselbalch equation is central to this method, which states that at the half-equivalence point of a titration, the pH is equal to the pKa.^[11]

Methodology:

- **Solution Preparation:** A standard solution of phenylethanolamine is prepared in water. A standardized solution of a strong acid (e.g., HCl) is prepared as the titrant.
- **Titration Setup:** A known volume of the phenylethanolamine solution is placed in a beaker. A calibrated pH electrode is immersed in the solution, and the solution is stirred continuously. The titrant (HCl) is added in small, precise increments from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant. The data collection continues well past the equivalence point.
- **Data Analysis:**
 - A titration curve is generated by plotting the measured pH (y-axis) versus the volume of titrant added (x-axis).^[10]
 - The equivalence point is identified as the point of maximum slope on the curve (the inflection point).
 - The volume of titrant required to reach the half-equivalence point is determined (half the volume at the equivalence point).
 - The pH at the half-equivalence point is read from the graph, which corresponds to the pKa of the phenylethanolamine conjugate acid.^[11]







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